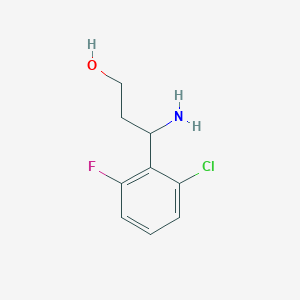
3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12ClFNO It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group on a propane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine. The final step involves the reduction of the nitro group to an amino group using hydrogenation or catalytic transfer hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-amino-3-(2-chloro-6-fluorophenyl)propanal.
Reduction: Formation of 3-amino-3-(2-chloro-6-fluorophenyl)propanamine.
Substitution: Formation of 3-amino-3-(2-methoxy-6-fluorophenyl)propan-1-ol.
科学的研究の応用
3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-Amino-3-(2-fluorophenyl)propan-1-ol: Similar structure but lacks the chlorine atom.
3-Amino-3-(2-chloro-6-fluorophenyl)-N-methylpropanamide: Contains an additional amide group.
Uniqueness
3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which can influence its reactivity and interactions with biological targets. This dual halogenation can enhance its binding affinity and specificity, making it a valuable compound for various applications.
生物活性
3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, relevant case studies, and research findings.
Structural Characteristics
The molecular formula of this compound is C9H10ClF, with a molecular weight of approximately 188.63 g/mol. The compound features an amino group and a hydroxyl group attached to a propanol backbone, along with a chlorinated and fluorinated phenyl ring. These structural components contribute to its chemical reactivity and potential therapeutic applications .
1. Enzyme Interaction Studies
Research indicates that this compound may modulate enzyme activity, influencing various metabolic pathways. Its interactions with specific enzymes suggest potential applications as a biochemical probe in pharmacological studies. Preliminary findings indicate that the compound could affect inflammatory responses, making it a candidate for further investigation in anti-inflammatory therapies .
2. Antidepressant Potential
The compound has been explored in the synthesis of antidepressant molecules. Its structural properties may enhance its efficacy in alleviating symptoms of depression. Studies have shown that derivatives of this compound exhibit promising results in preclinical models, indicating its potential role in the development of new antidepressants .
Case Study 1: Pharmacological Exploration
A study investigating the pharmacological properties of this compound focused on its effects on neurotransmitter systems. The results demonstrated that the compound could enhance serotonergic activity, which is crucial for mood regulation. This finding supports its potential use in treating mood disorders .
Case Study 2: In Vitro Studies
In vitro studies have shown that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The results indicated a significant reduction in cytokine levels when cells were treated with the compound, suggesting its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics and biological activities of compounds structurally related to this compound:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-(2-Chloro-4-fluorophenyl)propan-1-ol | Similar chlorinated and fluorinated phenyl | Different positioning of halogens affecting reactivity |
| 2-Chloro-6-fluorobenzyl alcohol | Benzyl alcohol derivative | Lacks the propanol chain but retains halogen features |
| 4-Fluoro-3-(phenyl)propan-1-ol | Fluorinated phenyl group | Different halogen positioning impacting properties |
特性
CAS番号 |
787615-40-1 |
|---|---|
分子式 |
C9H11ClFNO |
分子量 |
203.64 g/mol |
IUPAC名 |
3-amino-3-(2-chloro-6-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11ClFNO/c10-6-2-1-3-7(11)9(6)8(12)4-5-13/h1-3,8,13H,4-5,12H2 |
InChIキー |
ZFOTYJZQQJZTLY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)C(CCO)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















